molecular formula C7H12F2O B119776 4-(2,2-Difluorocyclopropyl)-1-Butanol CAS No. 143952-26-5

4-(2,2-Difluorocyclopropyl)-1-Butanol

Cat. No.: B119776
CAS No.: 143952-26-5
M. Wt: 150.17 g/mol
InChI Key: OSZXTRRWOCZFLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,2-Difluorocyclopropyl)-1-Butanol is an organic compound with the molecular formula C7H12F2O. It is a member of the aliphatic cyclic hydrocarbons and is characterized by the presence of a difluorocyclopropyl group attached to a butanol chain. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-Difluorocyclopropyl)-1-Butanol typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Difluorocyclopropyl)-1-Butanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium dichromate (K2Cr2O7), pyridinium chlorochromate (PCC)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Alkanes

    Substitution: Alkyl halides

Mechanism of Action

The mechanism of action of 4-(2,2-Difluorocyclopropyl)-1-Butanol involves its interaction with specific molecular targets and pathways. The difluorocyclopropyl group imparts unique chemical properties that can influence the compound’s reactivity and interactions with enzymes or receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,2-Difluorocyclopropyl)butan-2-OL
  • 4-(2,2-Difluorocyclopropyl)butan-3-OL
  • 4-(2,2-Difluorocyclopropyl)pentan-1-OL

Uniqueness

4-(2,2-Difluorocyclopropyl)-1-Butanol is unique due to the specific positioning of the difluorocyclopropyl group and the butanol chain. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications .

Properties

CAS No.

143952-26-5

Molecular Formula

C7H12F2O

Molecular Weight

150.17 g/mol

IUPAC Name

4-(2,2-difluorocyclopropyl)butan-1-ol

InChI

InChI=1S/C7H12F2O/c8-7(9)5-6(7)3-1-2-4-10/h6,10H,1-5H2

InChI Key

OSZXTRRWOCZFLD-UHFFFAOYSA-N

SMILES

C1C(C1(F)F)CCCCO

Canonical SMILES

C1C(C1(F)F)CCCCO

Synonyms

Cyclopropanebutanol, 2,2-difluoro- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.